(R)-N'-Nitrosonornicotine

Description

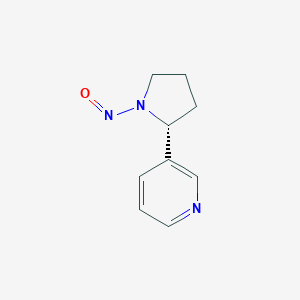

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210619 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61601-78-3 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Occurrence of R N Nitrosonornicotine in Biological and Environmental Matrices

Biochemical and Chemical Mechanisms of Formation in Tobacco

N'-Nitrosonornicotine (NNN) is not present in freshly harvested tobacco leaves but forms during the curing, aging, processing, and smoking of tobacco. wikipedia.orgtandfonline.com The primary chemical mechanism is the nitrosation of the secondary amine alkaloid, nornicotine (B190312). wikipedia.orgdfg.demdpi.com This reaction involves a nitrosating agent, typically derived from nitrous acid (HNO₂), reacting with the nitrogen on the pyrrolidine (B122466) ring of nornicotine. wikipedia.orgimpactfactor.org The formation of nitrous acid is facilitated by acidic conditions and the presence of nitrite (B80452), which can be generated by microbial reduction of nitrate (B79036) during tobacco processing. wikipedia.orgtandfonline.com

The stereochemistry of the resulting NNN is largely determined by its precursors. Tobacco alkaloids like nicotine (B1678760) exist almost exclusively as the (S)-enantiomer (>99%). oup.com Nicotine can be demethylated to form nornicotine, a key precursor to NNN. wikipedia.orgtandfonline.com While the nitrosation of (S)-nicotine itself can produce NNN, studies show this reaction yields over 99% (S)-NNN. oup.comnih.gov

However, research indicates that the enantiomeric composition of NNN found in tobacco products is more closely aligned with the enantiomeric composition of nornicotine in the tobacco leaf. oup.comoup.com This suggests that nornicotine is the more significant and direct precursor to NNN during tobacco processing. oup.comnih.govoup.com The formation of NNN from nicotine is believed to proceed through an intermediate iminium ion, which could lead to some loss of optical purity. oup.com The prevalence of (S)-nornicotine in tobacco leads to the predominance of (S)-NNN, making (R)-NNN the minor enantiomer in tobacco products. nih.govoup.com

Endogenous Formation Pathways in Mammalian Systems

Endogenous formation of N-nitroso compounds, including NNN, can occur in the human body when ingested or systemically available amines react with nitrosating agents. dfg.denih.gov This process is a potential source of NNN exposure, independent of the pre-formed NNN in tobacco products. dfg.de The primary precursors for endogenous NNN formation are nornicotine and a nitrosating agent, such as nitrite. dfg.de

Nornicotine can become available in the body through several routes. It is a metabolite of nicotine, meaning that users of nicotine replacement therapies (like patches) can have circulating levels of nornicotine. wikipedia.orgdfg.denih.gov Nornicotine can also be present as a minor alkaloid in tobacco products themselves. nih.gov

The nitrosation reaction can occur in acidic environments like the stomach, where ingested nitrites (from dietary sources like preserved meats) can form nitrous acid. wikipedia.orgnih.gov Studies have demonstrated that NNN can be formed in vivo in rats treated with nornicotine and sodium nitrite. dfg.denih.govresearchgate.net Evidence for endogenous formation in humans has been observed in some long-term nicotine patch users, who show detectable levels of urinary NNN that are not attributable to prior smoking. nih.gov The reaction can also take place in the oral cavity, where salivary nitrite reacts with nornicotine. dfg.de

Quantitative Analysis of (R)-N'-Nitrosonornicotine Enantiomers in Relevant Matrices

Quantitative analysis of NNN enantiomers in various matrices consistently shows that (S)-NNN is the predominant form, and consequently, (R)-NNN is the less abundant enantiomer. Chiral stationary phase gas chromatography and liquid chromatography-tandem mass spectrometry are methods used to separate and quantify these enantiomers. nih.govnih.gov

In tobacco products, the percentage of (S)-NNN relative to total NNN varies but is consistently the major component. One study of 12 tobacco products, including moist snuff, chewing tobacco, and cigarette tobacco, found that (S)-NNN comprised an average of 75.0% of the total NNN. oup.comoup.com A later analysis of 37 U.S. tobacco products found that (S)-NNN averaged 62.9% of the total NNN. nih.gov This indicates that (R)-NNN constitutes approximately 25-37% of the NNN present in these products.

| Product Type | Average % (S)-NNN of Total NNN (± SD) | Calculated Average % (R)-NNN of Total NNN | Average (S)-NNN Concentration (µg/g tobacco, wet weight) (± SD) |

|---|---|---|---|

| Conventional Moist Snuff | 62.9 ± 6.3% | 37.1% | 1.26 ± 0.5 µg/g |

| Novel Smokeless Products | 62.9 ± 6.3% | 37.1% | 0.70 ± 0.2 µg/g |

| Cigarette Filler | 62.9 ± 6.3% | 37.1% | 1.36 ± 0.6 µg/g |

Analysis of human urine from tobacco users reflects the exposure from these products. A study quantifying NNN enantiomers in the urine of tobacco users found that (S)-NNN was also the major enantiomer present. nih.gov In the urine of 20 cigarette smokers, (S)-NNN accounted for 67% of the total NNN. nih.gov For 10 users of conventional moist snuff, (S)-NNN comprised 56% of the total urinary NNN. nih.gov This demonstrates that the enantiomeric composition of NNN in human urine is remarkably similar to that found in tobacco products. nih.gov

| User Group | Average % (S)-NNN of Total NNN (± SD) | Calculated Average % (R)-NNN of Total NNN | Average Total NNN Concentration (fmol/ml urine) (± SD) |

|---|---|---|---|

| Cigarette Smokers (n=20) | 67 ± 5% | 33% | 20.5 ± 27.1 fmol/ml |

| Smokeless Tobacco Users (n=10) | 56 ± 3% | 44% | 67.1 ± 56.7 fmol/ml |

Metabolic Activation Pathways of R N Nitrosonornicotine

Cytochrome P450 (CYP450)-Mediated α-Hydroxylation

α-Hydroxylation is the critical first step in the metabolic activation of NNN. nih.govnih.gov This process, catalyzed by various CYP450 isoforms, generates unstable α-hydroxynitrosamines. mdpi.comnih.gov These intermediates undergo spontaneous decomposition, yielding highly reactive diazonium ions or diazohydroxides, which are ultimate carcinogens capable of alkylating DNA bases. mdpi.comacs.org The hydroxylation can occur at either the 2'- or 5'-carbon of the NNN pyrrolidine (B122466) ring, leading to distinct metabolic pathways and products. mdpi.comacs.org

The 2'-hydroxylation of NNN is considered a critical bioactivation pathway, particularly in the esophagus of rats. acs.orgnih.gov This pathway generates an unstable 2'-hydroxyNNN intermediate. This intermediate spontaneously decomposes to form 4-oxo-4-(3-pyridyl)butanediazohydroxide, a reactive species that can alkylate DNA. acs.org The subsequent products include metabolites such as 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (keto alcohol) and 4-oxo-4-(3-pyridyl)butanoic acid (keto acid). nih.govacs.org The formation of pyridyloxobutyl (POB)-DNA adducts from this pathway is a significant event in NNN-induced carcinogenesis. mdpi.comacs.org In studies using specific rat enzymes, the 2'-hydroxylation pathway was found to be the predominant route for metabolizing (R)-NNN by P450 2A3. nih.govresearchgate.net

The 5'-hydroxylation of NNN represents another major metabolic activation route. mdpi.comnih.gov This pathway is particularly dominant in human liver microsomes and for the (R)-NNN enantiomer in cultured rat esophagus. nih.govnih.govacs.org The initial hydroxylation at the 5'-position produces an unstable intermediate, 4-hydroxy-4-(3-pyridyl)butanal, which then cyclizes to form a more stable product, 5-(3-pyridyl)-2-hydroxytetrahydrofuran, commonly referred to as 'lactol'. nih.gov This pathway also generates reactive intermediates that lead to DNA damage, specifically the formation of 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI) adducts. nih.govresearchgate.net The major metabolite observed from this pathway in metabolic studies is 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.govacs.org

The metabolism of NNN is highly stereoselective, with significant differences observed between the (R)- and (S)-enantiomers depending on the tissue and specific enzymes involved.

In studies with cultured rat esophagus, (R)-NNN was primarily metabolized via 5'-hydroxylation, producing hydroxy acid as the main metabolite. nih.govacs.org In contrast, (S)-NNN was predominantly metabolized through 2'-hydroxylation. nih.govacs.org The ratio of 2'-hydroxylation to 5'-hydroxylation metabolites for (R)-NNN was approximately 1.12–1.33, while for (S)-NNN it was significantly higher, ranging from 6.22 to 8.06. nih.govacs.org

Conversely, studies with the specific rat enzyme P450 2A3 showed that the predominant metabolic pathway for (R)-NNN was 2'-hydroxylation, which occurred at a rate three times greater than 5'-hydroxylation. nih.govresearchgate.net The same enzyme, however, metabolized (S)-NNN exclusively at the 5'-position. nih.govresearchgate.net Theoretical density functional theory (DFT) calculations support these experimental findings, indicating that the 5'-(R)-pathway and the 2'-(S)-pathway have slight advantages due to lower free energy barriers. mdpi.comnih.govresearchgate.net

| Enantiomer | Primary Metabolic Pathway | 2'-Hydroxylation : 5'-Hydroxylation Metabolite Ratio |

|---|---|---|

| (R)-N'-Nitrosonornicotine | 5'-Hydroxylation | 1.12 - 1.33 |

| (S)-N'-Nitrosonornicotine | 2'-Hydroxylation | 6.22 - 8.06 |

Identification and Characterization of Specific Cytochrome P450 Isoforms

Several specific cytochrome P450 isoforms have been identified as key catalysts in the metabolic activation of NNN enantiomers. The expression and activity of these enzymes can vary between species and tissues, influencing organ-specific carcinogenicity.

In humans, CYP2A6 and CYP3A4 are the principal enzymes responsible for the α-hydroxylation of NNN in the liver. nih.gov

CYP2A6: This isoform is a highly efficient catalyst of NNN 5'-hydroxylation. nih.govnih.gov Studies with expressed human P450 2A6 show that it metabolizes NNN exclusively to its 5'-hydroxylation product (lactol). nih.gov The formation of this product in human liver microsomes shows a strong correlation with CYP2A6 activity. nih.gov CYP2A6 is considered the dominant enzyme for NNN bioactivation in humans. umn.edunih.gov

CYP3A4: In contrast to CYP2A6, expressed human CYP3A4 demonstrates specificity for the 2'-hydroxylation of NNN, leading to the formation of keto alcohol. nih.gov This activity correlates well with testosterone (B1683101) 6β-hydroxylation, a marker for CYP3A4, in human liver microsomes. nih.gov In the human esophagus, studies suggest that P450s from the 3A family are involved in NNN activation, as the inhibitor troleandomycin (B1681591) decreased the formation of the keto acid metabolite. nih.govoup.com Notably, CYP2A6 activity was not detected in these human esophageal samples. nih.govoup.com

| Enzyme | Pathway | Km (μM) | kcat (pmol/min/nmol P450) |

|---|---|---|---|

| CYP2A6 (baculovirus-expressed) | 5'-Hydroxylation | 2.1 | 953 |

| Human Liver Microsomes (High CYP2A6) | 5'-Hydroxylation (Lactol formation) | 5 | Not Reported |

| Human Liver Microsomes | 2'-Hydroxylation (Keto alcohol formation) | 312 | Not Reported |

Besides the major human isoforms, other enzymes contribute to NNN metabolism.

Rat CYP2A3: This enzyme, expressed in the rat nasal cavity and lung, is a potent catalyst for the α-hydroxylation of NNN. acs.orgnih.gov It is particularly important for the bioactivation of (R)-NNN in the rat lung, where it catalyzes both 2'- and 5'-hydroxylation. acs.org

Other CYP Isoforms: Human CYP2E1 and CYP2D6 can also catalyze the 5'-hydroxylation of NNN, but their rates are significantly lower than that of CYP2A6. nih.gov In the rat lung, other P450s besides CYP2A3 must be responsible for the 2'-hydroxylation of (S)-NNN. acs.org

Phase II Enzymes: Following Phase I metabolism by CYPs, the resulting metabolites can be further processed by Phase II enzymes. For instance, glutathione (B108866) S-transferases (GSTs) are present in the esophagus and play a role in the detoxification of xenobiotics. nih.govnih.gov The metabolism of NNN has been shown to affect the levels of glutathione and the activity of GST in both the liver and lungs of rats. nih.gov

Computational and Theoretical Approaches to Metabolic Activation

Density Functional Theory (DFT) Calculations on Hydroxylation Energetics

Density Functional Theory (DFT) calculations have been employed to investigate the energetics of the 2'- and 5'-hydroxylation of both (R)-NNN and its enantiomer, (S)-NNN. mdpi.comnih.govresearchgate.net These calculations model the reaction mechanism, which involves two primary steps: hydrogen abstraction from the NNN molecule by the active center of the CYP450 enzyme (Compound I, Cpd I), followed by a rebound reaction to form the hydroxylated product. mdpi.comnih.gov

Studies have shown that the free energy barriers for these hydroxylation reactions provide insights into the preferred metabolic pathways. For (R)-NNN, the free energy barrier for 5'-hydroxylation is lower than that for 2'-hydroxylation, suggesting that the 5'-(R) pathway is energetically more favorable. mdpi.comnih.gov Conversely, for (S)-NNN, the 2'-(S) pathway exhibits a lower energy barrier. mdpi.comnih.gov

Specifically, the calculated free energy barriers for the 2'- and 5'-hydroxylation of the NNN enantiomers are as follows:

| Hydroxylation Pathway | Enantiomer | Free Energy Barrier (kcal/mol) |

| 2'-hydroxylation | (R)-NNN | 9.82 mdpi.comnih.gov |

| 2'-hydroxylation | (S)-NNN | 8.44 mdpi.comnih.gov |

| 5'-hydroxylation | (R)-NNN | 7.99 mdpi.comnih.gov |

| 5'-hydroxylation | (S)-NNN | 9.19 mdpi.comnih.gov |

These findings indicate a slight energetic advantage for the 2'-(S) and 5'-(R) hydroxylation pathways. mdpi.comnih.gov Further DFT calculations on the decomposition of the resulting hydroxylated intermediates show that the free energy barriers for decomposition at the 2'- and 5'-positions are comparable for the (R)- and (S)-enantiomers. mdpi.comnih.gov

Molecular Docking Studies of N'-Nitrosonornicotine Enantiomers with CYP450 Active Sites

Molecular docking studies complement DFT calculations by providing a visual and energetic representation of how NNN enantiomers bind within the active sites of various CYP450 enzymes. These studies have been conducted with several key human and rat CYP450 enzymes, including CYP2A3, CYP2A6, and CYP2A13. mdpi.comresearchgate.net

The results of these docking studies reveal important structural determinants for metabolic preference. For instance, when (R)-NNN is docked into the active site of rat CYP2A3, its conformation is favorable for 5'-hydroxylation but not for 2'-hydroxylation. mdpi.com In contrast, (S)-NNN shows a better binding affinity with rat CYP2A3, as indicated by a lower docking score. mdpi.com

With human CYP450 enzymes, (S)-NNN demonstrates a higher binding affinity and a more favorable position for 2'-hydroxylation, particularly with CYP2A6 and CYP2A13, when compared to (R)-NNN. mdpi.comresearchgate.net The docking scores suggest that (S)-NNN binds more effectively than (R)-NNN to these enzymes, which is consistent with experimental findings. mdpi.comnih.gov The Asn297 residue within the active site of CYP2A13 has been identified as important for orienting the substrate, and mutations of this residue can alter the enzyme's kinetics for NNN metabolism. atsjournals.orgdoi.org

The following table summarizes the key findings from molecular docking studies:

| Enzyme | NNN Enantiomer | Favorable Hydroxylation | Docking Score Insights |

| Rat CYP2A3 | (R)-NNN | 5'-hydroxylation mdpi.com | - |

| Rat CYP2A3 | (S)-NNN | 2'-hydroxylation | Lower score than (R)-NNN, indicating better binding affinity. mdpi.com |

| Human CYP2A6 | (S)-NNN | 2'-hydroxylation mdpi.comresearchgate.net | Higher score compared to docking with CYP2A13 and CYP1A1. mdpi.com |

| Human CYP2A13 | (S)-NNN | 2'-hydroxylation mdpi.comresearchgate.net | - |

These computational and theoretical approaches provide a detailed molecular-level understanding of the metabolic activation of (R)-NNN and its enantiomer. The combination of DFT calculations and molecular docking studies offers valuable insights into the stereoselectivity and regioselectivity of CYP450-mediated NNN metabolism.

Molecular Mechanisms of R N Nitrosonornicotine Induced Carcinogenesis

DNA Adduct Formation by (R)-N'-Nitrosonornicotine Metabolites

Metabolic activation of NNN is a prerequisite for its carcinogenic activity. nih.gov The hydroxylation of the pyrrolidine (B122466) ring by CYP450 enzymes generates unstable α-hydroxy NNN intermediates. nih.gov These intermediates undergo spontaneous decomposition to form highly reactive diazohydroxides, which can further convert to alkyldiazonium ions. nih.gov These electrophilic species are responsible for attacking nucleophilic sites on DNA bases, resulting in the formation of covalent adducts. nih.gov The two primary metabolic activation pathways, 2'-hydroxylation and 5'-hydroxylation, give rise to distinct sets of DNA adducts. nih.gov

The 2'-hydroxylation of NNN is a critical bioactivation pathway that produces the reactive intermediate 4-oxo-4-(3-pyridyl)butanediazohydroxide. nih.gov This intermediate pyridyloxobutylates DNA, forming a variety of pyridyloxobutyl (POB)-DNA adducts. nih.govnih.gov Research in F344 rats has demonstrated that these adducts are formed in various tissues, including the esophagus, liver, and lung. nih.govacs.org

Key POB-DNA adducts identified in tissues of rats treated with NNN enantiomers include:

7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) : Often the major adduct detected in the esophagus. nih.govacs.org

O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) : A predominant adduct in the liver and lung that accumulates over time. nih.govacs.org

O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine (O²-POB-Cyt) : Another adduct detected in the rat esophagus. nih.gov

The formation and distribution of these adducts are tissue-specific. For instance, in rats treated with (R)-NNN, total POB-DNA adduct levels were found to be 3-11 times higher in the esophagus than in the liver. nih.govacs.org

Table 1: Key Pyridyloxobutyl (POB)-DNA Adducts from 2'-Hydroxylation

| Adduct Name | Abbreviation | Tissue(s) of Detection (in vivo, Rats) | Reference |

|---|---|---|---|

| 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine | 7-POB-Gua | Esophagus, Oral Mucosa, Nasal Mucosa, Liver, Lung | nih.govnih.gov |

| O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine | O²-POB-dThd | Esophagus, Oral Mucosa, Nasal Mucosa, Liver, Lung | nih.govnih.gov |

| O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine | O²-POB-Cyt | Esophagus | nih.gov |

| O⁶-[4-(3-Pyridyl)-4-oxobut-1-yl]-2'-deoxyguanosine | O⁶-POB-dGuo | Not detected in esophagus, liver, or lung in some chronic studies | nih.gov |

The 5'-hydroxylation of NNN represents another major metabolic activation pathway. nih.gov This pathway is particularly significant in human enzyme systems. nih.gov The resulting reactive intermediates lead to the formation of pyridyl-N-pyrrolidinyl (py-py)-DNA adducts. nih.gov

A key adduct from this pathway, 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI) , has been identified as the major DNA adduct resulting from NNN metabolism by human enzymes. nih.gov In studies with rats treated with NNN, py-py-dI was the main adduct from 5'-hydroxylation found in vivo, with the highest levels detected in the lung and nasal cavity. nih.gov Other adducts derived from this pathway have also been characterized, such as 6-[2-(3-pyridyl)-N-pyrrolidinyl]-2′-deoxynebularine (Py-Py-dN) , which has been observed in the lung and nasal mucosa of rats. nih.gov

Table 2: Key Pyridyl-N-pyrrolidinyl (py-py)-DNA Adducts from 5'-Hydroxylation

| Adduct Name | Abbreviation | Tissue(s) of Detection (in vivo, Rats) | Reference |

|---|---|---|---|

| 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine | py-py-dI | Lung, Nasal Cavity | nih.gov |

| 6-[2-(3-pyridyl)-N-pyrrolidinyl]-2′-deoxynebularine | Py-Py-dN | Lung, Nasal Mucosa (trace amounts) | nih.gov |

| 6-[2-(3-pyridyl)-N-pyrrolidinyl-5-hydroxy]-2′-deoxynebularine | Py-Py(OH)-dN | Liver, Lung | nih.gov |

Beyond the well-established POB and py-py adducts, recent research has focused on identifying and characterizing novel NNN-derived DNA adducts, particularly those formed with 2'-deoxyadenosine (B1664071) (dAdo). acs.orgumn.edu These findings provide deeper insights into the mechanisms of NNN-induced carcinogenesis.

Novel adducts that have been characterized include:

N⁶-[4-(3-pyridyl)-4-oxo-1-butyl]-2′-deoxyadenosine (N⁶-POB-dAdo) : Formed via the 2'-hydroxylation pathway and detected in rat liver and lung DNA. umn.edu

N⁶-[4-hydroxy-4-(3-pyridyl)-1-butyl]-2′-deoxyadenosine (N⁶-PHB-dAdo) : The reduced form of N⁶-POB-dAdo, also found in rat tissues. umn.edu

N⁶-[4-hydroxy-1-(pyridine-3-yl)butyl]-2′-deoxyadenosine (N⁶-HPB-dAdo) : A novel adduct specifically formed from the 5'-hydroxylation pathway, identified in vitro and in vivo in rat liver and lung after chemical reduction. acs.orgumn.edu Its levels showed a dose-dependent response in rats treated with NNN. acs.org

N⁶-[5-(3-pyridyl)tetrahydrofuran-2-yl]-2′-deoxyadenosine (N⁶-Py-THF-dAdo) : Identified in vitro in calf thymus DNA incubated with an NNN model compound. nih.gov

Table 3: Novel N'-Nitrosonornicotine-Derived DNA Adducts

| Adduct Name | Abbreviation | Metabolic Pathway | Detection Context | Reference |

|---|---|---|---|---|

| N⁶-[4-(3-pyridyl)-4-oxo-1-butyl]-2′-deoxyadenosine | N⁶-POB-dAdo | 2'-Hydroxylation | Rat liver and lung (in vivo) | umn.edu |

| N⁶-[4-hydroxy-4-(3-pyridyl)-1-butyl]-2′-deoxyadenosine | N⁶-PHB-dAdo | 2'-Hydroxylation (reduced form) | Rat liver and lung (in vivo) | umn.edu |

| N⁶-[4-hydroxy-1-(pyridine-3-yl)butyl]-2′-deoxyadenosine | N⁶-HPB-dAdo | 5'-Hydroxylation | Rat liver and lung (in vivo, after reduction) | acs.orgumn.edu |

| N⁶-[5-(3-pyridyl)tetrahydrofuran-2-yl]-2′-deoxyadenosine | N⁶-Py-THF-dAdo | 5'-Hydroxylation | Calf thymus DNA (in vitro) | nih.gov |

NNN exists as two enantiomers, (R)-NNN and (S)-NNN, due to a chiral center at the 2'-position of the pyrrolidine ring. nih.gov The metabolism and subsequent DNA adduct formation are highly stereoselective, which correlates with their differing carcinogenic potencies. nih.govresearchgate.net

In the rat esophagus, a primary target for NNN-induced tumors, (S)-NNN is significantly more carcinogenic and produces 3-5 times higher levels of POB-DNA adducts than (R)-NNN. nih.govacs.orgnih.gov This is because (S)-NNN is preferentially metabolized via 2'-hydroxylation in the rat esophagus. nih.govresearchgate.net In contrast, (R)-NNN shows no preference between 2'- and 5'-hydroxylation pathways in this tissue. nih.gov

The pattern is different in other tissues. In the rat lung, (R)-NNN treatment leads to more POB-DNA adducts than (S)-NNN treatment, suggesting a key role for specific enzymes like cytochrome P450 2A3 in the metabolism of (R)-NNN in this organ. nih.govacs.org

Regarding 5'-hydroxylation, studies with human liver S9 fractions and hepatocytes show that (S)-NNN forms more total py-py-dI adducts than (R)-NNN, consistent with the critical role of CYP2A6 in the 5'-hydroxylation of NNN in human liver. nih.gov

Table 4: Comparison of DNA Adduct Formation by (R)-NNN and (S)-NNN in Rats

| Tissue | Adduct Type | Enantiomer with Higher Adduct Levels | Key Finding | Reference |

|---|---|---|---|---|

| Esophagus | POB-DNA Adducts | (S)-NNN | (S)-NNN generates 3-5 times more POB adducts than (R)-NNN. | nih.govacs.org |

| Oral Mucosa | POB-DNA Adducts | (S)-NNN | Total POB adduct levels are higher in (S)-NNN treated rats. | nih.gov |

| Lung | POB-DNA Adducts | (R)-NNN | (R)-NNN treatment produces more POB adducts than (S)-NNN. | nih.govacs.org |

| Liver | POB-DNA Adducts | (S)-NNN | Levels are generally lower than in the esophagus for both enantiomers. | nih.gov |

The carcinogenicity of a chemical is influenced not only by the formation of DNA adducts but also by their persistence in the cell. If DNA damage is not removed by cellular repair mechanisms before DNA replication, it can lead to permanent mutations. nih.gov

Studies on rats treated chronically with NNN enantiomers for up to 70 weeks have shown that POB-DNA adducts, such as O²-POB-dThd and 7-POB-Gua, persist in all tissues examined, including the oral mucosa, esophagus, lung, and liver. nih.gov The adduct levels did not show substantial decreases over the 70-week period, suggesting that their formation rate may exceed the cellular repair capacity or that they are repaired inefficiently. nih.gov The inefficient repair of 7-POB-Gua, in particular, has been suggested as an important factor in NNN-induced carcinogenesis in the rat oral cavity and esophagus. nih.gov

Bulky DNA adducts like those formed by NNN are typically repaired by the nucleotide excision repair (NER) pathway. nih.govharvard.edu The base excision repair (BER) pathway may also play a role in removing some of these lesions. harvard.edu The observed persistence of NNN-DNA adducts in target tissues indicates that these repair pathways may be overwhelmed or inefficient in removing these specific types of damage, contributing to the carcinogenic process. nih.govnih.gov

Genotoxicity and Mutagenesis Induced by N'-Nitrosonornicotine

The formation of DNA adducts by NNN metabolites is the molecular basis of its genotoxicity. These adducts can disrupt the normal functioning of DNA, leading to mutations during DNA replication if they are not repaired. nih.govresearchgate.net The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, is a fundamental step in cancer initiation. nih.govharvard.edu

The genotoxic potential of NNN has been demonstrated in various short-term test systems. nih.gov

Ames Test (Bacterial Mutagenicity) : NNN has been shown to be a direct-acting mutagen in Salmonella typhimurium strains TA100 and TA7004, indicating its ability to cause base-pair substitution mutations. nih.govcdc.gov

Micronucleus Test (in vivo) : NNN has tested positive in the micronucleus test in mice, demonstrating its ability to induce chromosomal damage or damage to the mitotic apparatus (clastogenic action). nih.gov

Chromosomal Aberrations and Sister Chromatid Exchanges (SCEs) : Studies using human peripheral blood lymphocyte cultures have shown that NNN can induce chromosomal aberrations and SCEs, further confirming its genotoxic effects in human cells. nih.gov

These tests collectively prove the genotoxic potential of NNN, which underpins its ability to initiate the process of carcinogenesis. nih.gov The mutations caused by unresolved DNA adducts are a crucial first step in the multi-stage process of tumor development induced by this tobacco-specific nitrosamine (B1359907). researchgate.netharvard.edu

Table 5: Summary of Genotoxicity Assays for N'-Nitrosonornicotine (NNN)

| Assay | Test System | Endpoint Measured | Result for NNN | Reference |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium (e.g., TA100, TA7004) | Gene mutation (reverse mutation) | Positive (direct-acting mutagen) | nih.govcdc.gov |

| Micronucleus Test | Swiss mice (in vivo) | Chromosomal damage (clastogenicity) | Positive | nih.gov |

| Chromosomal Aberrations | Human peripheral blood lymphocytes | Chromosomal structural damage | Positive | nih.gov |

| Sister Chromatid Exchanges (SCEs) | Human peripheral blood lymphocytes | DNA interchange/damage | Positive | nih.gov |

Induction of Somatic Mutations in Oncogenes and Tumor Suppressor Genes

The formation of DNA adducts by metabolically activated (R)-NNN is a key event in the initiation of carcinogenesis. harvard.edunih.gov These adducts can lead to miscoding during DNA replication, resulting in somatic mutations in critical genes that regulate cell growth and division, such as oncogenes and tumor suppressor genes. researchgate.netmdpi.com The accumulation of these mutations can drive the transformation of normal cells into cancerous ones.

Metabolically activated NNN, including the (R)-enantiomer, can induce deleterious mutations in both oncogenes and tumor suppressor genes through the formation of DNA adducts. researchgate.netharvard.edu For instance, research has implicated tobacco-specific nitrosamines in mutations of the KRAS oncogene and the TP53 tumor suppressor gene, both of which are frequently mutated in various human cancers. nih.govnih.gov The specific types of mutations induced by NNN-derived adducts, such as G to A transitions, are consistent with the mutational signatures observed in smoking-associated cancers.

The process begins when reactive metabolites of (R)-NNN bind to DNA, forming adducts at various positions on the DNA bases. semanticscholar.org If these adducts are not removed by the cell's DNA repair mechanisms, they can cause DNA polymerases to insert an incorrect base during replication. nih.gov This can lead to a permanent change in the DNA sequence, which, if it occurs within a critical gene, can have significant consequences for cell function.

| Gene Target | Role in Cell Function | Consequence of Mutation |

| KRAS | A proto-oncogene that codes for a protein involved in cell signaling pathways that control cell growth and division. | Activating mutations can lead to a constantly "on" state, promoting uncontrolled cell proliferation. |

| TP53 | A tumor suppressor gene that codes for a protein that regulates the cell cycle and functions as a tumor suppressor. | Inactivating mutations can lead to the loss of cell cycle control and an inability to trigger apoptosis in damaged cells, allowing for the accumulation of further genetic damage. |

This table summarizes the roles of key oncogenes and tumor suppressor genes implicated in NNN-induced carcinogenesis and the general consequences of their mutation.

Impact on DNA Replication Fidelity and Translesion Synthesis

The presence of (R)-NNN-derived DNA adducts presents a significant challenge to the cellular machinery responsible for DNA replication. These bulky lesions can stall the progression of the high-fidelity replicative DNA polymerases, potentially leading to replication fork collapse and cell death. nih.gov To overcome this, cells employ a specialized process known as translesion synthesis (TLS), which utilizes specialized, lower-fidelity DNA polymerases to bypass the DNA damage. nih.gov While TLS is essential for cell survival in the face of DNA damage, it often comes at the cost of reduced replication fidelity, as TLS polymerases are more prone to incorporating incorrect nucleotides opposite the damaged base. nih.govewha.ac.kr

Studies have shown that POB-DNA adducts, which are formed from the metabolic activation of NNN, can block DNA replication and induce specific types of mutations. nih.gov For example, the O⁶-POB-dG adduct has been shown to impede DNA replication and primarily cause G→A transitions. nih.gov The bypass of these adducts is often mediated by a combination of TLS polymerases, including Pol η and Pol ζ. nih.gov

The process of translesion synthesis past an (R)-NNN-derived adduct can be summarized as follows:

The replicative DNA polymerase stalls at the site of the adduct.

A specialized TLS polymerase is recruited to the site of the stalled replication fork.

The TLS polymerase synthesizes a short stretch of DNA across the adduct, often inserting an incorrect base opposite the lesion.

The replicative polymerase then resumes DNA synthesis downstream of the lesion.

This error-prone bypass mechanism is a major source of the somatic mutations that drive (R)-NNN-induced carcinogenesis. nih.gov

Receptor-Mediated Effects and Non-Genotoxic Carcinogenesis Mechanisms

Beyond its ability to directly damage DNA, (R)-NNN can also promote carcinogenesis through non-genotoxic mechanisms, primarily by interacting with cellular receptors. mdpi.comharvard.edunih.gov Both NNN and its parent compound, nicotine (B1678760), can bind to and activate nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comharvard.eduwikipedia.org These receptors are ligand-gated ion channels that are widely expressed throughout the body, including in epithelial cells of the lung and other tissues. wikipedia.orgnih.govnih.gov

The binding of (R)-NNN to nAChRs can trigger a variety of downstream signaling pathways that promote cell proliferation, survival, and migration. mdpi.comharvard.edu This receptor-mediated stimulation can create a favorable microenvironment for tumor growth and progression. researchgate.netharvard.edunih.gov For example, activation of nAChRs can lead to the activation of pro-survival pathways, such as the PI3K-Akt pathway, which can inhibit apoptosis and promote cell survival.

The dual role of (R)-NNN as both a genotoxic agent and a receptor agonist highlights the complex nature of its carcinogenic activity. mdpi.com The initial DNA damage and mutations caused by its metabolites can initiate the process of carcinogenesis, while its receptor-mediated effects can promote the growth and survival of the resulting tumor cells. mdpi.comnih.gov This combination of genotoxic and non-genotoxic mechanisms makes (R)-NNN a particularly potent carcinogen. harvard.edu

Carcinogenicity Studies of R N Nitrosonornicotine in Experimental Animal Models

Target Organ Specificity and Tumor Induction

In experimental animal models, (R)-N'-Nitrosonornicotine has demonstrated carcinogenic activity, although it is considered weakly active compared to its (S)-enantiomer. mdpi.comnih.gov Studies in F-344 rats have shown that (R)-NNN can induce tumors in the oral cavity and esophagus. nih.gov However, the incidence and multiplicity of these tumors are significantly lower than those induced by (S)-NNN. nih.gov

Other target organs for NNN carcinogenicity in various species include the nasal cavity, lung, liver, and pancreas. hpa.gov.twmdpi.comiarc.fr For instance, oral administration of NNN to rats has led to tumors of the esophagus and nasal cavity. hpa.gov.twiarc.fr In mice, oral NNN administration resulted in lung and forestomach tumors, with some liver tumors also observed. hpa.gov.twiarc.fr Subcutaneous injection of NNN in rats also induced esophageal and nasal cavity tumors. hpa.gov.twiarc.fr In hamsters, subcutaneous NNN administration caused tracheal tumors, while in mink, it led to malignant tumors of the nasal cavity. hpa.gov.twiarc.fr While these studies often used racemic NNN (a mixture of (R)- and (S)-NNN), they establish the primary target tissues for this carcinogen. nih.govoup.com

The organ specificity of NNN is linked to the distribution of metabolic enzymes, such as Cytochrome P450s (CYPs), which are necessary for its activation. mdpi.comnih.gov For example, high levels of DNA adducts, which are markers of cancer initiation, have been found in the rat nasal, oral, and esophageal tissues following exposure to NNN, corresponding to the sites of tumor formation. nih.gov Specifically, in rats treated with NNN, the highest levels of a particular DNA adduct resulting from 5'-hydroxylation, py-py-dI, were found in the lung and nasal cavity, which aligns with the tissue distribution of the CYP2A3 enzyme. nih.gov

Comparative Carcinogenicity of this compound and (S)-N'-Nitrosonornicotine Enantiomers

Differential Tumor Incidence, Multiplicity, and Latency

Research has consistently shown that (S)-NNN is a more potent carcinogen than (R)-NNN in terms of tumor incidence and multiplicity. nih.govoup.com In a comparative study using F-344 rats, animals treated with (S)-NNN developed a significantly higher number of oral cavity and esophageal tumors compared to those treated with (R)-NNN. nih.gov

Specifically, in one study, rats treated with (S)-NNN developed 89 oral cavity tumors and 122 esophageal tumors, with all rats in this group developing oral cavity tumors. nih.govnih.gov In contrast, the group treated with (R)-NNN had only six oral cavity tumors and three esophageal tumors. nih.gov The difference in the number of oral and esophageal tumors between the (S)-NNN and (R)-NNN groups was highly significant. nih.govoup.com The number of tumors induced by (R)-NNN was not statistically different from the control group. nih.gov

The higher carcinogenicity of (S)-NNN is consistent with studies on DNA adduct formation, which show that (S)-NNN leads to significantly higher levels of these adducts in target tissues like the esophagus and oral cavity compared to (R)-NNN. nih.govoup.com

Evaluation of Co-Carcinogenic or Synergistic Effects of this compound

While (R)-NNN is a weak carcinogen on its own, it has been shown to act as a co-carcinogen, synergistically enhancing the carcinogenic effects of (S)-NNN. nih.govtandfonline.com In studies with F-344 rats, the administration of racemic NNN, a 50:50 mixture of (R)- and (S)-NNN, resulted in a carcinogenic effect in the oral cavity and esophagus that was significantly greater than the additive effects of the individual enantiomers. nih.gov All rats treated with racemic NNN developed tumors in these tissues, with a total of 96 oral cavity tumors and 153 esophageal tumors observed in one study. nih.gov This synergistic effect highlights the importance of considering the combined action of both enantiomers when assessing the carcinogenic risk of NNN. nih.gov

Developmental Carcinogenesis and Transplacental Effects

Studies on the transplacental carcinogenicity of nitrosamines have been conducted in various animal models, including hamsters and mice. iarc.frcdc.gov While specific studies focusing solely on the transplacental effects of (R)-NNN are limited, research on related nitrosamines provides insight into their potential for developmental carcinogenesis. For instance, N-nitrosodimethylamine has been shown to have transplacental effects in Syrian hamsters. cdc.gov Furthermore, studies have investigated the transfer of NNN and its metabolites to suckling rats via milk, indicating a potential route of early-life exposure. cdc.gov

In Vitro and Cellular Studies of R N Nitrosonornicotine

Metabolism of N'-Nitrosonornicotine Enantiomers in Cultured Cell Lines and Primary Tissues

The metabolic activation of N'-Nitrosonornicotine (NNN) is a critical determinant of its carcinogenic activity, and in vitro studies have been pivotal in elucidating the stereoselective nature of this process. The two enantiomers, (R)-NNN and (S)-NNN, are metabolized differently by cytochrome P450 (CYP) enzymes in cultured tissues. acs.orgacs.org

In cultured rat esophagus, (S)-NNN is preferentially metabolized via 2'-hydroxylation, a key activation pathway. acs.orgacs.orgnih.govacs.org This pathway leads to the formation of intermediates that can bind to DNA. oup.com In contrast, (R)-NNN metabolism in the same tissue favors 5'-hydroxylation, a pathway considered to be less activating. acs.orgacs.orgnih.govacs.org The ratio of 2'-hydroxylation to 5'-hydroxylation metabolites was significantly higher in incubations with (S)-NNN (ratios of 6.22 to 8.06) compared to (R)-NNN (ratios of 1.12 to 1.33). acs.orgnih.gov

The table below summarizes the primary metabolic pathways for NNN enantiomers in cultured rat esophagus.

| Enantiomer | Primary Metabolic Pathway in Cultured Rat Esophagus | Consequence |

| (S)-NNN | 2'-Hydroxylation acs.orgacs.orgnih.govacs.org | Metabolic activation acs.orgnih.gov |

| (R)-NNN | 5'-Hydroxylation acs.orgacs.orgnih.govacs.org | Less activation compared to (S)-NNN acs.orgnih.gov |

In Vitro DNA Adduct Formation and Quantification in Cell-Free Systems

The carcinogenicity of NNN is intrinsically linked to the ability of its metabolic products to form covalent bonds with DNA, creating DNA adducts. Cell-free in vitro systems have been essential for identifying and quantifying these adducts. Metabolic activation of NNN through 2'-hydroxylation generates a reactive intermediate that leads to the formation of pyridyloxobutyl (POB) DNA adducts. acs.orgmdpi.com

Studies have shown that (S)-NNN is significantly more effective at forming these POB-DNA adducts than (R)-NNN in certain tissues. For instance, in the rat esophagus, treatment with (S)-NNN resulted in 3 to 5 times higher levels of POB-DNA adducts compared to treatment with (R)-NNN. acs.orgnih.gov The major adduct detected was 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua). acs.orgnih.gov

Conversely, metabolic activation through 5'-hydroxylation results in the formation of 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI) adducts. nih.govresearchgate.net In vitro studies using human liver S9 fractions or hepatocytes demonstrated that the formation of py-py-dI adducts from NNN was greater than the formation of POB-DNA adducts. nih.gov In these human enzyme systems, (S)-NNN produced more total py-py-dI adducts than (R)-NNN. nih.govresearchgate.net This highlights that the predominant DNA adducts formed can differ depending on the specific enzymes present in the tissue.

The following table displays the major DNA adducts formed from the two primary metabolic activation pathways of NNN.

| Metabolic Pathway | Reactive Intermediate Leads to: | Major DNA Adducts |

| 2'-Hydroxylation | Pyridyloxobutyl (POB) diazohydroxide acs.org | 7-[4-(3-Pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua) acs.orgnih.gov, O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) acs.orgresearchgate.net, O²-[4-(3-pyridyl)-4-oxobut-1-yl]cytosine (O²-POB-Cyt) acs.org |

| 5'-Hydroxylation | Formation of py-py-dI nih.govresearchgate.net | 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI) nih.govresearchgate.net |

Cellular Responses to N'-Nitrosonornicotine Exposure: Proliferation, Apoptosis, and Signaling

In vitro exposure of cells to NNN induces a range of responses that are characteristic of carcinogenesis, including altered cell proliferation, apoptosis, and the activation of key signaling pathways. NNN, along with its counterpart NNK, can stimulate cell proliferation and exert anti-apoptotic effects in immortalized oral epithelial cells (Het-1A). tandfonline.com These effects are mediated, at least in part, through nicotinic acetylcholine (B1216132) receptors (nAChRs), as antagonists to these receptors can alleviate the effects. tandfonline.com

Specifically, NNN has been shown to increase the proliferative potential of Het-1A cells and protect them from apoptosis. tandfonline.com Mechanistically, NNN stimulation leads to the upregulation of genes involved in the cell cycle and apoptosis regulation, such as Proliferating Cell Nuclear Antigen (PCNA) and B-cell lymphoma 2 (Bcl-2). tandfonline.com Furthermore, NNN exposure activates several transcription factors and signaling pathways implicated in cancer development, including:

Nuclear Factor-kappa B (NF-κB) tandfonline.comnih.gov

Signal Transducer and Activator of Transcription 1 (STAT-1) tandfonline.com

The PI3K/Akt pathway nih.gov

The MAPK/ERK pathway nih.gov

Activation of these pathways by NNN can lead to uncontrolled cell growth, resistance to programmed cell death, and ultimately, cellular transformation and tumor progression. nih.govwikipedia.org

Genotoxicity Assays: Mutagenicity and Chromosomal Aberrations

The genotoxic potential of NNN, its ability to damage genetic material, has been confirmed in various in vitro assays. NNN is mutagenic and can induce micronuclei in C3A cells. medchemexpress.comnih.gov Micronuclei are small, extra-nuclear bodies that indicate chromosomal damage. Studies using V79 cells engineered to express specific human CYP enzymes showed that NNN induced micronuclei in cells expressing CYP2B6/2E1. nih.gov This confirms that its genotoxicity is dependent on metabolic activation. nih.gov The induced micronuclei were found to be centromere-free, indicating they are the result of chromosome breaks (clastogenicity). nih.gov

Furthermore, NNN has been shown to be weakly positive in the PIG-A gene mutation assay in HepG2 cells but significantly induced mutations in C3A cells. nih.gov It can also induce DNA strand breaks in primary rat hepatocytes. iarc.fr While comprehensive studies on chromosomal aberrations are limited, the clastogenic effects observed in micronucleus assays strongly suggest that NNN exposure can lead to significant chromosomal damage, a hallmark of many carcinogens. okstate.edu The collective evidence from these genotoxicity assays underscores the DNA-damaging and mutagenic properties of metabolically activated NNN.

Biomarkers of R N Nitrosonornicotine Exposure and Metabolic Activation in Humans

Quantification of Urinary Metabolites of N'-Nitrosonornicotine

Urine is the most common biological fluid used for monitoring NNN exposure due to the non-invasive nature of sample collection and the presence of a wide range of metabolites. nih.govnih.govacs.org The analysis of these urinary metabolites allows for a comprehensive evaluation of how the body processes this carcinogen.

Total NNN as a Biomarker of Exposure

A primary biomarker for assessing exposure to NNN is "total NNN," which is the sum of free (unmetabolized) NNN and its N-glucuronide conjugate. nih.govresearchgate.netresearchgate.net Glucuronidation is a major pathway in the metabolism of many foreign compounds, including NNN, facilitating their excretion in urine. nih.gov The quantification of total NNN provides a direct measure of the amount of this carcinogen taken up by the body. researchgate.net Studies have shown that urinary total NNN levels are significantly associated with the risk of esophageal cancer in smokers. nih.gov For instance, in a study of male smokers in Shanghai, China, individuals in the highest tertile of urinary total NNN had a significantly increased risk of esophageal cancer compared to those in the lowest tertile. nih.gov

| Biomarker | Description | Significance |

| Total NNN | Sum of free NNN and NNN-N-glucuronide in urine. nih.govresearchgate.netresearchgate.net | Direct measure of NNN uptake and exposure. researchgate.net |

| NNN-N-glucuronide | A major detoxification metabolite of NNN. nih.gov | Higher levels may indicate more efficient detoxification. nih.gov |

Metabolites Indicative of Metabolic Activation (e.g., N'-Nitrosonornicotine-Derived Acid Metabolites)

Metabolic activation of NNN is a critical step in its conversion to a cancer-causing agent. researchgate.net This process, primarily mediated by cytochrome P450 enzymes, involves α-hydroxylation at the 2' and 5' positions of the pyrrolidine (B122466) ring. tandfonline.comnih.gov These reactions lead to the formation of unstable intermediates that can damage DNA. nih.govnih.govacs.org The resulting stable end products of these pathways, such as 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), can be measured in urine as indicators of metabolic activation. nih.govoup.com However, a significant challenge in using these as specific biomarkers for NNN is that they are also metabolites of nicotine (B1678760) and another tobacco-specific nitrosamine (B1359907), NNK. nih.govoup.com

Recently, novel metabolites that are hypothesized to be specific to NNN α-hydroxylation pathways have been identified, including 4-(methylthio)-4-(pyridin-3-yl)butanoic acid (MPBA) and N-acetyl-S-(5-(pyridin-3-yl)-1H-pyrrol-2-yl)-L-cysteine (Py-Pyrrole-Cys-NHAc). nih.gov These compounds hold promise as more specific biomarkers of NNN metabolic activation. nih.gov

Detoxification Metabolites (e.g., NNN-N-oxide)

The body also possesses detoxification pathways to eliminate NNN before it can be metabolically activated. One such pathway is pyridine (B92270) N-oxidation, which results in the formation of N'-Nitrosonornicotine-1-N-oxide (NNN-N-oxide). nih.govmdpi.com NNN-N-oxide is considered a detoxification product as it is less carcinogenic than NNN itself. mdpi.com The measurement of NNN-N-oxide in urine can, therefore, provide information on the extent of NNN detoxification. nih.govresearchgate.net While it is a major metabolite in rats, its levels in the urine of cigarette smokers are generally low. nih.gov However, it has been detected in higher concentrations in the urine of smokeless tobacco users. researchgate.net

N'-Nitrosonornicotine and Metabolite Detection in Other Biological Fluids and Tissues (e.g., Saliva, Toenails, Plasma)

While urine is the most frequently analyzed matrix, NNN and its metabolites can also be detected in other biological samples, offering alternative or complementary information on exposure. nih.govnih.govacs.org

Saliva: NNN has been detected in the saliva of non-smokers exposed to secondhand smoke, with some research suggesting it may be the most prevalent tobacco-specific nitrosamine in this biological fluid under such exposure conditions. mdpi.com

Toenails: Toenails provide a biomarker of long-term or cumulative exposure to NNN due to the slow growth rate of nails. aacrjournals.org Studies have successfully quantified total NNN in toenail clippings from both smokers and non-smokers. aacrjournals.org Interestingly, the ratio of NNN to another tobacco-specific carcinogen metabolite, NNAL, appears to be higher in toenails compared to urine, which may be due to differences in their pharmacokinetic properties. aacrjournals.org

Plasma: Plasma analysis can provide a snapshot of the circulating levels of NNN and its metabolites. nih.govnih.govacs.org

Methodological Advancements in Biomarker Analysis (e.g., Chiral Chromatography, High-Resolution Mass Spectrometry)

The accurate and sensitive quantification of NNN and its metabolites, which are often present at very low concentrations, requires sophisticated analytical techniques. acs.orgoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for the determination of total NNN in human urine, offering high sensitivity and specificity. oup.com Methods have been developed with limits of quantitation as low as 2 pg/mL. oup.com

High-Resolution Mass Spectrometry (HRMS): HRMS-based isotope-labeling methods have been instrumental in comprehensive metabolic profiling studies, enabling the identification of numerous putative NNN metabolites in a single analysis. nih.govresearchgate.net

Chiral Chromatography: Since NNN is a chiral compound, existing as (R)- and (S)-enantiomers, chiral chromatography can be employed to separate and quantify these individual forms and their metabolites. This is important because the stereochemistry can influence the metabolic fate and biological activity of the compound. oup.com

Automated Sample Extraction: Innovations in sample preparation, such as automated solid-phase extraction (SPE) and in-tube solid-phase microextraction (SPME), have improved the efficiency, precision, and sensitivity of biomarker analysis while reducing sample and solvent volumes. mdpi.com

These methodological advancements continue to enhance the ability to detect and quantify biomarkers of NNN exposure and metabolic activation with greater accuracy and sensitivity, which is crucial for advancing research into tobacco-related cancers. nih.gov

Detoxification Pathways of R N Nitrosonornicotine

N-Oxidation Pathways: Enzyme Systems and Metabolite Identification

N-oxidation represents a key detoxification route for N'-Nitrosonornicotine (NNN). This biotransformation is primarily catalyzed by the cytochrome P450 (P450) family of enzymes. nih.gov Research using human liver microsomes has identified pyridine-N-oxidation as a detoxification pathway for NNN. acs.orgresearchgate.netnih.gov This process leads to the formation of NNN-N-oxide, a less reactive metabolite that can be more easily eliminated from the body.

Studies have identified specific metabolites resulting from this pathway. The main products include the (E) and (Z) isomers of NNN-1-N-oxide. The formation of these N-oxides increases the polarity of the molecule, which aids in its urinary excretion. While P450 enzymes are central to this process, the specific isozymes involved can vary.

| Enzyme System | Identified Metabolite(s) | Pathway Significance |

| Cytochrome P450 (P450) enzymes | NNN-N-oxide | A major detoxification route for NNN. |

| 4-hydroxy-4-(3-pyridyl)butyric acid (hydroxy acid) | A metabolite formed following N-oxidation. oup.com | |

| 4-oxo-4-(3-pyridyl)butyric acid (keto acid) | Another metabolite resulting from the N-oxidation pathway. oup.com |

Glucuronidation of N'-Nitrosonornicotine Metabolites

Glucuronidation is a crucial phase II metabolic process that detoxifies NNN and its metabolites. This pathway involves the enzymatic addition of a glucuronic acid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This conjugation significantly enhances the water solubility of the metabolites, facilitating their removal from the body via urine. nih.govresearchgate.net

Research has successfully identified NNN-N-glucuronide as a major detoxification product in the urine of tobacco users. nih.gov Specific UGT enzymes have been implicated in this process. Studies have shown that UGT2B10 is likely the most active UGT isoform in the human liver for the N-glucuronidation of tobacco-specific nitrosamines like NNN. nih.govresearchgate.net While other UGTs such as UGT1A4 also exhibit activity, UGT2B10 appears to be the primary enzyme responsible for this detoxification step. nih.govresearchgate.net

| Metabolite | Resulting Conjugate | Key Enzyme(s) | Importance |

| N'-Nitrosonornicotine (NNN) | NNN-N-Glucuronide | UGT2B10, UGT1A4 | A primary detoxification product that is readily excreted in urine. nih.govresearchgate.net |

Investigation of Kinetic Competition Between Activating and Detoxifying Metabolic Routes

The ultimate biological effect of (R)-NNN is determined by the kinetic competition between metabolic activation and detoxification pathways. acs.orgresearchgate.net Metabolic activation, primarily through α-hydroxylation, is catalyzed by cytochrome P450 enzymes like CYP2A13 and CYP2A6. acs.org This process generates reactive electrophiles that can form DNA adducts, initiating carcinogenic processes. mdpi.com

Detoxification pathways, such as pyridine-N-oxidation and glucuronidation, directly compete with α-hydroxylation for the NNN substrate. acs.orgresearchgate.netnih.gov The efficiency of these competing reactions is a critical factor in determining an individual's risk. For instance, studies have shown that pyridine (B92270) N-oxidation has a comparable energy barrier to the toxifying α-hydroxylation, indicating a direct kinetic competition. acs.orgresearchgate.net

The balance is influenced by the expression and activity levels of the various P450 and UGT enzymes, which can vary among individuals. For (R)-NNN specifically, metabolism by P450 2A3 leads predominantly to 2'-hydroxylation, an activation pathway, but also produces 5'-hydroxylation products. nih.gov In contrast, studies in cultured rat esophagus showed that (S)-NNN is more readily activated via 2'-hydroxylation than (R)-NNN, which tends to be metabolized more through the 5'-hydroxylation pathway. acs.org This highlights the stereospecific nature of the kinetic competition. The ratio of α-hydroxylation to N-oxidation is significantly higher for NNN compared to its homologue N'-nitrosoanabasine (NAB), suggesting that NNN is more readily activated. nih.gov

| Metabolic Route | Key Enzymes | Resulting Products | Overall Effect |

| Activation | |||

| α-Hydroxylation (2'- and 5'-) | CYP2A6, CYP2A13 | DNA-reactive diazohydroxides | Carcinogenesis. acs.orgresearchgate.net |

| Detoxification | |||

| Pyridine N-Oxidation | Cytochrome P450s | NNN-N-oxides | Detoxification and excretion. acs.orgresearchgate.netnih.gov |

| Glucuronidation | UGT2B10, UGT1A4 | NNN-N-glucuronide | Detoxification and excretion. nih.govresearchgate.net |

Enantiomer Specific Pharmacokinetics and Stereoselective Biotransformation of R N Nitrosonornicotine

Differential Absorption, Distribution, and Elimination of (R)-N'-Nitrosonornicotine and (S)-N'-Nitrosonornicotine

While specific studies detailing the differential absorption and distribution of (R)-NNN and (S)-NNN are limited, research on their metabolism and elimination provides strong evidence for enantiomer-specific processes. Following administration in rats, both enantiomers are distributed to various tissues, including the oral mucosa, esophagus, nasal mucosa, liver, and lung. acs.org However, the subsequent metabolic and elimination profiles differ significantly.

In rats, a larger proportion of the administered dose of (S)-NNN is metabolized via 2'-hydroxylation, a key activation pathway, compared to (R)-NNN. nih.govacs.org Conversely, (R)-NNN is more prone to 5'-hydroxylation. nih.govacs.org This differential metabolism directly impacts the nature and quantity of metabolites excreted in the urine. For instance, in rats treated with (S)-NNN, urinary metabolites are predominantly products of 2'-hydroxylation, whereas in those treated with (R)-NNN, products of 5'-hydroxylation are more prevalent. nih.govacs.org

The following table summarizes key findings related to the differential handling of NNN enantiomers:

| Feature | This compound | (S)-N'-Nitrosonornicotine | Source |

| Predominant Metabolic Pathway (Rats) | 5'-hydroxylation | 2'-hydroxylation | nih.govacs.org |

| Urinary Metabolite Profile (Rats) | Higher proportion of 5'-hydroxylation products | Higher proportion of 2'-hydroxylation products | nih.govacs.org |

| Urinary Enantiomeric Composition (Human Smokers) | ~33% | ~67% | nih.gov |

| Urinary Enantiomeric Composition (Human Smokeless Tobacco Users) | ~44% | ~56% | nih.gov |

Stereoselectivity in Enzyme-Substrate Interactions

The differential metabolism of (R)-NNN and (S)-NNN is a direct consequence of stereoselectivity in their interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) family. mdpi.com In vitro studies using cultured rat esophagus have shown that (S)-NNN is predominantly metabolized to products of 2'-hydroxylation. nih.govacs.org In contrast, (R)-NNN is mainly converted to a product of 5'-hydroxylation under the same conditions. nih.govacs.org

The 2'-hydroxylation pathway is considered the major metabolic activation pathway for NNN in the rat esophagus, leading to the formation of DNA-damaging electrophiles. nih.govacs.orgacs.org The preferential 2'-hydroxylation of (S)-NNN indicates that it is a better substrate for the specific CYP enzymes responsible for this activation step in the esophagus. acs.org While the exact high-affinity CYP enzyme in the rat esophagus remains unidentified, it has been established that CYP2A3 does not play a significant role in NNN 2'-hydroxylation in this tissue. acs.org

In rat nasal mucosa microsomes, both 2'- and 5'-hydroxylation of NNN occur to a similar extent. nih.gov Docking studies with human CYP enzymes (1A1, 2A6, 2A13, 2E1, and 3A4) and rat CYP2A3 have suggested that (S)-NNN generally has a better affinity for these enzymes than (R)-NNN. mdpi.com

The following table presents the stereoselective metabolism of NNN enantiomers in rat esophagus culture:

| Enantiomer | Predominant Metabolic Pathway | 2'-hydroxylation:5'-hydroxylation Metabolite Ratio | Source |

| (S)-N'-Nitrosonornicotine | 2'-hydroxylation | 6.22 to 8.06 | nih.govacs.org |

| This compound | 5'-hydroxylation | 1.12 to 1.33 | nih.govacs.org |

Impact of Enantiomeric Composition on Biological Activity and Carcinogenic Potential

The stereoselective metabolism of NNN enantiomers has a profound impact on their carcinogenic potential. The greater extent of metabolic activation of (S)-NNN via 2'-hydroxylation leads to higher levels of pyridyloxobutyl (POB)-DNA adducts in target tissues compared to (R)-NNN. mdpi.comacs.org These DNA adducts are critical lesions that can initiate the process of carcinogenesis.

In a long-term carcinogenicity study in F-344 rats, (S)-NNN was found to be a powerful oral cavity and esophageal carcinogen. nih.govacs.org In contrast, (R)-NNN was only weakly active in inducing tumors at these sites. nih.govacs.org However, when administered as a racemic mixture (a 50:50 mix of both enantiomers), the carcinogenicity was significantly greater than the additive effects of the individual enantiomers, suggesting that (R)-NNN acts as a co-carcinogen, enhancing the tumorigenicity of (S)-NNN. nih.gov

The table below summarizes the tumor incidence in rats treated with NNN enantiomers:

| Treatment Group | Oral Cavity Tumors (per rat) | Esophageal Tumors (per rat) | Source |

| (S)-NNN | 4.5 | 6.1 | acs.org |

| (R)-NNN | 0.25 (6 of 24 rats) | 0.125 (3 of 24 rats) | acs.org |

| Racemic NNN | Significantly greater than (S)-NNN alone | Significantly greater than (S)-NNN alone | nih.gov |

These findings underscore the importance of considering the enantiomeric composition of NNN when assessing its health risks. The predominance of the more carcinogenic (S)-NNN in tobacco products is a significant factor in the cancer risk associated with tobacco use. nih.govnih.gov

Epidemiological Studies of R N Nitrosonornicotine Exposure and Human Cancer Risk

Association between N'-Nitrosonornicotine Exposure Biomarkers and Esophageal Cancer Incidence

Epidemiological studies have established a strong connection between exposure to NNN and the risk of esophageal cancer. A key method for determining this link involves the use of biomarkers, which are measurable indicators of exposure to a substance. In the case of NNN, urinary levels of total NNN, which includes NNN and its metabolite NNN-N-Gluc, serve as a reliable biomarker of exposure. oup.com

A prospective study conducted in Shanghai, China, provided significant evidence for this association. The study measured urinary total NNN in smokers and found a powerful correlation with the incidence of esophageal cancer. nih.govpsu.edu The odds ratios for developing esophageal cancer increased dramatically with higher levels of urinary total NNN. nih.govpsu.edu Specifically, when compared to the group with the lowest levels, the odds ratios for the second and third tertiles of urinary total NNN were 3.99 and 17.0, respectively, after adjusting for other factors. nih.gov This indicates a dose-response relationship, where a higher exposure to NNN corresponds to a greater risk of esophageal cancer.

Table 1: Association Between Urinary Total NNN and Esophageal Cancer Risk in Smokers

| Urinary Total NNN Tertile | Odds Ratio (95% Confidence Interval) | P-value for Trend |

| 1st (Lowest) | 1.00 (Reference) | <0.001 |

| 2nd | 3.99 (1.25-12.7) | |

| 3rd (Highest) | 17.0 (3.99-72.8) | |

| Source: Data adapted from a prospective study in Shanghai, China. psu.edu |

Research on N'-Nitrosonornicotine and Oral Cavity Cancer Risk

In addition to esophageal cancer, research has implicated NNN as a strong carcinogen for the oral cavity. nih.gov This is particularly relevant for users of smokeless tobacco products, where the direct and prolonged contact of the tobacco with the oral mucosa leads to significant exposure to NNN. nih.govfederalregister.gov

Studies in laboratory animals have demonstrated the potent carcinogenicity of NNN in the oral cavity. nih.gov For instance, chronic administration of (S)-NNN, the predominant form of NNN in tobacco products, in the drinking water of rats resulted in a high incidence of both benign and malignant tumors in the oral cavity. nih.gov A mixture of NNN and another TSNA, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), has also been shown to cause oral tumors in rats when applied directly to the oral cavity. wikipedia.org

Epidemiological evidence supports these laboratory findings. The use of smokeless tobacco products, which contain high levels of NNN, is causally associated with oral cancer in humans. nih.govsci-hub.se The International Agency for Research on Cancer (IARC) has concluded that smokeless tobacco causes oral cancer. federalregister.gov While direct epidemiological studies isolating the effect of NNN on oral cancer risk in humans are complex, the combination of strong animal carcinogenicity data and the established link between smokeless tobacco and oral cancer provides compelling evidence for the role of NNN in the development of this disease. sci-hub.semdpi.com Salivary levels of NNN have been proposed as a potential biomarker to assess the risk of oral cancer associated with tobacco exposure. mdpi.com

Assessment of N'-Nitrosonornicotine's Role in Lung Cancer and Other Neoplasms

While the evidence for NNN's role in esophageal and oral cancers is strong, its association with lung cancer is less clear. nih.gov The primary tobacco-specific nitrosamine (B1359907) linked to lung cancer is NNK. nih.govnih.govacs.org

A prospective cohort study in Shanghai that demonstrated a strong link between urinary NNN and esophageal cancer found no such association between urinary NNN levels and the risk of lung cancer. nih.gov The odds ratios for lung cancer in the second and third tertiles of urinary total NNN, compared to the lowest tertile, were 0.82 and 1.02, respectively, showing no increased risk. nih.gov This suggests a high degree of organ specificity for these carcinogens, with NNN primarily targeting the esophagus and oral cavity, and NNK targeting the lungs. nih.govnih.govacs.org

Animal studies support this distinction. While NNN can induce respiratory tract tumors in some animal models, such as mice and hamsters, NNK and its metabolite NNAL are consistently potent systemic lung carcinogens in rats. wikipedia.org

Regarding other neoplasms, smokeless tobacco, which contains NNN, has been associated with an increased risk of pancreatic cancer. nih.govfederalregister.gov However, the specific contribution of NNN to this risk, independent of other carcinogens in smokeless tobacco, requires further investigation.

Methodological Challenges and Confounding Factors in Epidemiological Investigations

Investigating the specific cancer risks associated with (R)-N'-Nitrosonornicotine exposure presents several methodological challenges and is influenced by various confounding factors.

A primary challenge is that human exposure to NNN almost always occurs in the context of exposure to a complex mixture of other carcinogens found in tobacco products. nih.gov This makes it difficult to isolate the carcinogenic effects of NNN alone. Tobacco smoke, for example, contains over 60 known carcinogens. nih.gov

Confounding factors further complicate these studies. These include:

Co-exposure to other carcinogens: Smokers and smokeless tobacco users are simultaneously exposed to other potent carcinogens like NNK and polycyclic aromatic hydrocarbons. nih.gov

Individual metabolic differences: The way individuals metabolize NNN can vary, affecting their susceptibility to its carcinogenic effects. wikipedia.org

Lifestyle factors: Other lifestyle choices, such as alcohol consumption, can interact with tobacco use to modify cancer risk.

Variability in tobacco products: The levels of NNN can vary significantly between different types of tobacco products and even between different brands of the same product type. nih.govresearchgate.net

The development of specific biomarkers of exposure, such as urinary total NNN, has been a significant advancement in overcoming some of these challenges. nih.govacs.org These biomarkers provide a more accurate measure of an individual's internal dose of the carcinogen, accounting for variations in exposure and metabolism. nih.gov However, even with these tools, the inherent complexity of tobacco-related cancer causation requires careful study design and statistical analysis to minimize the impact of confounding variables.

Risk Assessment Methodologies and Public Health Research Implications of R N Nitrosonornicotine

Integration of Toxicological and Epidemiological Data for Risk Characterization

The risk characterization of (R)-N'-Nitrosonornicotine is a complex process that involves the integration of data from both toxicological and epidemiological studies. Toxicological studies in animals have been crucial in establishing the carcinogenic potential of NNN. For instance, studies in rats have shown that oral administration of NNN induces tumors of the esophagus and nasal cavity. nih.gov In F-344 rats, chronic treatment with NNN in drinking water led to a high incidence of esophageal and oral tumors. nih.gov The relevance of these animal findings to humans is supported by mechanistic data showing that NNN is metabolically activated to compounds that bind to DNA, forming adducts that can lead to mutations and initiate cancer. caymanchem.commdpi.com

Epidemiological studies, particularly molecular epidemiology, have provided a bridge between laboratory findings and human disease. These studies have investigated the relationship between exposure to NNN and cancer risk in human populations. A key biomarker used in these studies is the level of total NNN (the sum of NNN and its glucuronide) in urine. caymanchem.com A prospective study of smokers found a strong association between urinary levels of total NNN and the risk of esophageal cancer. caymanchem.com Similarly, studies have looked at biomarkers of NNK exposure, such as its metabolite NNAL, and found significant associations with lung cancer risk in smokers. nih.gov

The integration of these data streams allows for a comprehensive risk characterization. The toxicological data from animal studies identify the hazard and provide information on dose-response relationships, while the epidemiological data confirm the carcinogenicity in humans and quantify the risk in exposed populations. This combined evidence has been instrumental for regulatory bodies like the U.S. Food and Drug Administration (FDA) in proposing product standards to limit NNN levels in smokeless tobacco products. federalregister.gov

Research on Strategies for Reduction of N'-Nitrosonornicotine Levels in Tobacco Products

Given the carcinogenic nature of NNN, significant research has focused on strategies to reduce its levels in tobacco products. NNN is primarily formed during the curing, processing, and storage of tobacco from the nitrosation of the tobacco alkaloid nornicotine (B190312). nih.govtandfonline.com Therefore, reduction strategies target various stages of tobacco production.

Agricultural and Curing Practices:

Tobacco Type Selection: The type of tobacco used significantly impacts NNN levels. For example, Burley tobacco tends to have higher levels of NNN compared to Oriental and Bright tobacco. hpa.gov.twiarc.fr

Curing Methods: The method of curing plays a critical role. Direct-fired curing can lead to higher levels of tobacco-specific nitrosamines. Switching to indirect-fired barns has been shown to reduce NNN levels in cigarette tobacco by 65–78%. nih.gov

Nitrate (B79036) Content: The nitrate content in tobacco is a precursor for nitrosating agents. Reducing nitrate levels in the tobacco plant through agricultural practices can, in turn, reduce the formation of NNN. hpa.gov.tw

Processing and Manufacturing:

Pasteurization: Processes like pasteurization, used in the production of some Swedish snus products, can reduce microbial activity that contributes to the formation of NNN. nih.govtandfonline.com

Refrigeration: Storing tobacco products, particularly moist snuff, under refrigerated conditions can inhibit microbial growth and slow down the chemical reactions that form NNN. tandfonline.com

Nitrite (B80452) Scavengers: The addition of nitrite-scavenging chemicals, such as ascorbic acid, can prevent the reaction of nitrite with nornicotine, thereby inhibiting NNN formation. tandfonline.comnih.gov

The effectiveness of these strategies is evident in the varying levels of NNN found in different tobacco products. For instance, some modern smokeless tobacco products that utilize these reduction methods have significantly lower NNN levels compared to traditional products. nih.gov

Contribution of this compound to Overall Tobacco-Related Morbidity and Mortality

NNN is specifically implicated in the development of oral and esophageal cancers. nih.govfederalregister.gov The FDA has identified NNN as a predominant driver of the excess oral cancer risk among users of smokeless tobacco. federalregister.gov It is estimated that a proposed product standard to limit NNN in smokeless tobacco could prevent approximately 12,700 new cases of oral cancer and 2,200 oral cancer deaths in the United States over a 20-year period. federalregister.gov

While the focus is often on oral and esophageal cancers, there is also evidence suggesting that NNN may contribute to the risk of other cancers, including pancreatic cancer. federalregister.gov The carcinogenic effects of NNN are not limited to smokeless tobacco users. In cigarette smoke, NNN is present and contributes to the cancer risk for smokers as well. nih.gov The combination of NNN with other carcinogens in tobacco smoke, such as NNK and polycyclic aromatic hydrocarbons, creates a complex mixture that is responsible for the high rates of lung and other cancers among smokers. nih.gov

The contribution of this compound to tobacco-related disease is a critical public health concern. Research into its mechanisms of action, methods for reducing its presence in tobacco products, and its role in human cancer continues to be a priority for tobacco control and public health efforts.

Advanced Research Methodologies and Future Directions in R N Nitrosonornicotine Studies

Development and Application of Novel Analytical Techniques for N'-Nitrosonornicotine and Adducts

Progress in understanding the biological fate and impact of (R)-NNN is intrinsically linked to the ability to detect and quantify the parent compound and its DNA adducts with high sensitivity and specificity. Researchers have developed novel analytical methods to overcome the challenges posed by the low concentrations of these molecules in biological samples.

A significant advancement is the use of liquid chromatography-nanoelectrospray ionization-high-resolution tandem mass spectrometry (LC-NSI-HRMS/MS). nih.govnih.gov This technique has been crucial for the analysis of O⁶-[4-(3-pyridyl)-4-oxobut-1-yl]-2′-deoxyguanosine (O⁶-POB-dGuo), a highly mutagenic DNA adduct that had not been previously quantified in rats treated with NNN. nih.govnih.gov The development of such methods is critical, as they provide the necessary sensitivity to test hypotheses, such as the theory that metabolites of the weaker carcinogen (R)-NNN might synergistically enhance the formation of DNA adducts from the more potent (S)-NNN. nih.govnih.gov In studies on rats, (R)-NNN was found to produce 2- to 5-fold more total pyridyloxobutyl (POB)-DNA adducts in the nasal respiratory mucosa, nasal olfactory mucosa, and lung compared to (S)-NNN. nih.gov

The Food and Drug Administration (FDA) has also proposed the use of a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for testing NNN levels in smokeless tobacco products, underscoring the importance of standardized and accurate analytical techniques for regulatory purposes. federalregister.gov

Table 1: Advanced Analytical Methods for NNN and Adducts

| Technique | Analyte | Limit of Detection (LOD) | Application/Significance | Source |

|---|---|---|---|---|